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Compound of Interest

Compound Name: DSP-2230

Cat. No.: B10818647

Introduction

DSP-2230, also known as ANP-230, is an orally active, investigational small molecule being
developed for the treatment of neuropathic pain.[1][2] It represents a novel approach in pain
management by targeting specific voltage-gated sodium channels (VGSCs) predominantly
expressed in the peripheral nervous system.[3][4] Genetic studies have increasingly pointed to
the involvement of these specific channels in pathological pain processing, making them a
promising therapeutic target.[4] Preclinical and early clinical studies suggest that DSP-2230
may offer a potent analgesic effect, potentially with a favorable safety profile compared to
existing treatments, by avoiding significant side effects on the central nervous system (CNS) or
cardiovascular system.[2][3]

Core Mechanism of Action

The primary mechanism of action of DSP-2230 is the inhibition of specific voltage-gated
sodium channels that are crucial for the initiation and propagation of action potentials in pain-
sensing neurons (nociceptors).[1] By blocking these channels, DSP-2230 reduces the influx of
sodium ions, thereby dampening neuronal hyperexcitability that underlies chronic pain states.

[11[2]
Molecular Targets

DSP-2230 is a blocker of three key sodium channel subtypes implicated in pain signaling:
Navl.7, Navl.8, and Nav1.9.[1][3][4] Unlike highly selective inhibitors that target a single
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subtype, DSP-2230 demonstrates a multi-target profile, inhibiting all three with similar potency.
[4] This broad-spectrum activity on peripheral pain channels may contribute to its robust
analgesic effects.[3] Critically, it exhibits low inhibitory activity against the cardiac sodium
channel Nav1.5 and CNS-associated Nav channels, suggesting a reduced risk of cardiac and
central side effects.[4]

Electrophysiological Properties

The inhibitory action of DSP-2230 is characterized by a unique electrophysiological profile.
Voltage clamp experiments have revealed that it exerts a "tonic block" on the sodium channels.
[4] This mode of action is distinct from many other sodium channel blockers that exhibit state-
dependency (preferentially binding to open or inactivated channel states) or use-dependency
(inhibition increases with channel activity).

Furthermore, DSP-2230 has been shown to induce a depolarizing shift in the voltage-
dependence of activation and decelerate the gating kinetics of the channels.[4] This means that
a stronger depolarization is required to open the channel, effectively increasing the threshold
for firing an action potential. This effect has been consistently observed in cells stably
expressing human Navl.7 and Nav1.8, as well as in native rat dorsal root ganglion (DRG)
neurons.[4]
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Caption: Core mechanism of DSP-2230 action on peripheral neurons.
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Quantitative Data

The inhibitory potency of DSP-2230 against its target sodium channels has been quantified
through in vitro assays.

Target Channel IC50 Value Species Reference
Navl.7 7.1uM Human [1]
Navl.8 11.4 uM Human [1]
Nav1.9 6.7 uM Human [1]

Table 1: Inhibitory
concentration (IC50)
of DSP-2230 on pain-
related sodium

channels.

Experimental Protocols and Evidence

The mechanism of DSP-2230 has been elucidated through a combination of in vitro
electrophysiology, in vivo animal models, and human experimental pain models.

In Vitro Electrophysiology

Objective: To characterize the direct effect of DSP-2230 on the activity of specific sodium

channel subtypes.
Methodology:

e Cell Lines: Human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells
are stably transfected to express a single human sodium channel subtype (e.g., Nav1.7,
Navl1.8, or Navl.5).

o Electrophysiology: Whole-cell patch-clamp recordings are performed on these cells. A series
of voltage steps (voltage-clamp protocols) are applied to the cell membrane to elicit sodium
currents.
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» Drug Application: DSP-2230 is applied to the cells at varying concentrations.

o Data Analysis: The recorded sodium currents in the presence and absence of the drug are
analyzed to determine key parameters:

o IC50: The concentration of DSP-2230 required to inhibit 50% of the sodium current.

o Voltage-Dependence of Activation/Inactivation: The voltage at which channels begin to
open or inactivate is measured to detect any shifts caused by the drug.

o State/Use-Dependency: Protocols with varying resting membrane potentials and
stimulation frequencies are used to assess if the drug's inhibitory effect depends on the
channel's conformational state or rate of firing.

o Native Neuron Confirmation: Similar patch-clamp experiments are performed on primary
cultures of rat dorsal root ganglion (DRG) neurons, which endogenously express the target
channels, to confirm the effects in a more physiologically relevant system.[4]
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In Vitro Electrophysiology Workflow
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Caption: Generalized workflow for in vitro electrophysiological testing.

Preclinical In Vivo Models

Objective: To assess the analgesic efficacy of DSP-2230 in animal models of pain.

Methodology:

o Animal Models: Mouse models of neuropathic pain are used, such as those with specific
genetic mutations (e.g., R222S mutant mice, a model for episodic pain syndrome linked to
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Nav1.9) or nerve injury models.[1]

o Drug Administration: DSP-2230 is administered orally (p.o.) once daily for a specified period
(e.g., 6 days).[1]

o Behavioral Testing: Pain-related behaviors are quantified using standardized tests:

o Thermal Hyperalgesia: The hot plate test measures the latency time for the animal to react
to a heated surface. An increase in latency indicates an analgesic effect.[1]

o Mechanical Allodynia/Hyperalgesia: Von Frey filaments are used to apply calibrated
pressure to the paw to determine the withdrawal threshold. An increase in the threshold

indicates analgesia.

o Cold Plate Test: Nociceptive behaviors (e.g., lifting, licking) are counted when the animal is
placed on a cold surface. A reduction in these behaviors suggests an analgesic effect.[1]

o Data Analysis: The behavioral responses of the drug-treated group are compared to a
placebo-treated control group to determine statistical significance.

Human Experimental Pain Models

Objective: To investigate the pharmacodynamic effects and analgesic potential of DSP-2230 in

humans.
Methodology:

o Study Design: A randomized, double-blind, placebo-controlled crossover study in healthy

volunteers.[5]
¢ Pain Induction Models:

o Intradermal Capsaicin Model: A small amount of capsaicin (the active component of chili
peppers) is injected into the skin.[5] This activates nociceptors and produces localized
pain, hypersensitivity (hyperalgesia), and a flare response (redness), mimicking features
of neuropathic pain.[5]
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o UVB Radiation Model: A specific area of the skin is exposed to UVB radiation to induce a
controlled sunburn-like inflammatory response, causing erythema and tenderness.[5]

o Drug Administration: Subjects receive DSP-2230, a placebo, and a positive control (e.g.,
pregabalin for the capsaicin model, ibuprofen for the UVB model) in different treatment
periods.[5]

o Outcome Measures: The effects of the treatments are assessed by measuring the area of
flare and the sensitivity to mechanical and heat stimuli in the affected skin area.

Role in the Pain Signaling Pathway

The pain signaling pathway begins at peripheral nociceptors, which detect noxious stimuli.
Navl.7, Navl.8, and Navl.9 channels are key players in this process. Nav1.7 acts as a
threshold channel, amplifying small depolarizations, while Nav1.8 is responsible for the
upstroke of the action potential in nociceptors. Nav1.9 contributes to setting the resting
membrane potential, making neurons more or less excitable. By inhibiting these three
channels, DSP-2230 acts at the very origin of the pain signal, preventing it from being
generated and transmitted along the nerve fiber to the spinal cord and brain.

Peripheral Nervous System (PNS)

Central Nervous System (CNS)

Signal

Transmission N Spinal Cord Brain
(Dorsal Horn) (Pain Perception)

Action Potential
Propagation

Noxious Stimuli
(Mechanical, Thermal)

Nociceptor Activation
(Nav1.7, Nav1.8, Nav1.9)

Click to download full resolution via product page
Caption: Site of action of DSP-2230 within the pain signaling pathway.

Conclusion

DSP-2230 is a peripherally acting analgesic candidate with a well-defined mechanism of action
centered on the non-selective inhibition of three key pain-related sodium channels: Nav1.7,
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Nav1.8, and Nav1l.9. Its unique "tonic block" and ability to shift the voltage-dependence of
activation provide a robust method for reducing neuronal hyperexcitability. By acting primarily
on peripheral neurons with low activity on cardiac and CNS channels, DSP-2230 holds the
potential to be a first-in-class, broad-spectrum treatment for neuropathic pain with an improved
safety and tolerability profile.[2][3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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